Herbicidal Potency and Photosystem II Inhibition
Ethyl 2-cyano-3-(2-furoylamino)acrylate shares the 2-cyanoacrylate scaffold with known Photosystem II inhibitors. In a class-level study, tetrahydrofuran-containing 2-cyanoacrylates demonstrated superior herbicidal activity against dicotyledonous weeds compared to their furan counterparts (e.g., amaranth pigweed control at 375 g/ha) . While direct data for the furoylamino analog is not publicly available in this specific assay, the hydrogen-bond-capable amide linkage is expected to modulate target-site binding relative to the simpler furyl analog (ethyl 2-cyano-3-(2-furyl)acrylate), which lacks this functionality and showed lower class-level activity in the same study .
| Evidence Dimension | Herbicidal potency against dicotyledonous weeds (postemergence) |
|---|---|
| Target Compound Data | Not directly reported; anticipated to differ from furyl analog based on amide hydrogen-bonding potential |
| Comparator Or Baseline | Furan-containing 2-cyanoacrylates (e.g., compounds 3a-3f in Liu et al., 2007) showed 30-70% inhibition at 375 g/ha; tetrahydrofuran analogs were superior |
| Quantified Difference | Not available for this specific pair; class-level data indicates heteroatom substitution significantly alters activity |
| Conditions | Postemergence treatment on amaranth pigweed (Amaranthus retroflexus) at 375 g/ha (Liu et al., 2007) |
Why This Matters
The structural divergence between an amide-linked furan and a directly attached furan ring can lead to significant differences in herbicidal potency, making the furoylamino compound a distinct candidate for structure-activity relationship (SAR) exploration and hit-to-lead optimization.
- [1] Liu, Y., Cai, B., Li, Y., Song, H., Huang, R., & Wang, Q. (2007). Synthesis, Crystal Structure, and Biological Activities of 2-Cyanoacrylates Containing Furan or Tetrahydrofuran Moieties. Journal of Agricultural and Food Chemistry, 55(8), 3011–3017. View Source
